3,5-Difluorophenylboronic acid
Overview
Description
3,5-Difluorophenylboronic acid (3,5-DFPBA) is a boronic acid derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring. The presence of fluorine atoms influences the acidity and reactivity of the boronic acid group, as well as the overall physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of 3,5-difluorophenylboronic acid is not directly described in the provided papers. However, a related compound, 3,5-difluorophenylacetic acid, was prepared from 3,5-difluoro-bromobenzene by a Grignard reaction followed by hydrolysis and reduction, with an overall yield of 68% . This method could potentially be adapted for the synthesis of 3,5-DFPBA by using a suitable boron reagent in place of diethyl oxalate.
Molecular Structure Analysis
The molecular and spectroscopic properties of 3,5-DFPBA were investigated using various techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. The structure was optimized using DFT calculations, and the effects of hydrogen bonding in the dimeric form were discussed. The introduction of fluorine atoms was found to influence the molecular properties significantly .
Chemical Reactions Analysis
While the specific reactions of 3,5-DFPBA are not detailed in the provided papers, boronic acids, in general, are known to participate in various organic reactions. For instance, trifluoromethylphenylboronic acids exhibit high resistance to protodeboronation and are used in Suzuki cross-coupling reactions . Similarly, 3,5-DFPBA could potentially be used in such reactions due to the boronic acid moiety's ability to form stable complexes with transition metals and act as a coupling partner.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-DFPBA were extensively characterized. The compound's spectroscopic data were obtained from DFT calculations, and the effects of the boric acid group and halogen substitutions were investigated. The electronic properties, such as HOMO and LUMO energies, were determined by TD-DFT calculations. Additionally, the compound's nonlinear optical properties (NLO) and thermodynamic features were analyzed, providing a comprehensive understanding of its behavior under various conditions .
Scientific Research Applications
Spectroscopic Properties and Structural Analysis
3,5-Difluorophenylboronic acid (3,5-DFPBA) has been extensively studied for its spectroscopic properties. Karabacak et al. (2014) conducted a detailed analysis using various spectroscopic techniques like FT-IR, FT-Raman, UV–Vis, 1H and 13C NMR. They also employed density functional theory (DFT) and time-dependent density functional theory (TD-DFT) to understand the electronic properties, molecular association through O–H⋯O hydrogen bonding, and the effects of boric acid group and halogen substitutions on the molecule. This research contributes significantly to the understanding of 3,5-DFPBA's molecular structure and its spectroscopic behavior (Karabacak et al., 2014).
Catalysis in Organic Synthesis
3,5-DFPBA has shown utility in organic synthesis as a catalyst. Ishihara et al. (2001) synthesized a derivative of 3,5-DFPBA, namely 3,5-Bis(perfluorodecyl)phenylboronic acid, and demonstrated its effectiveness as a "green" catalyst in the direct amide condensation reaction. This highlights 3,5-DFPBA's potential in environmentally friendly chemical synthesis (Ishihara et al., 2001).
Covalent Organic Frameworks (COFs)
In the field of material science, 3,5-DFPBA has been utilized in the synthesis of covalent organic frameworks (COFs). Côté et al. (2005) designed and synthesized COFs using phenyl diboronic acid, including derivatives like 3,5-DFPBA. These COFs exhibited high thermal stability, permanent porosity, and high surface areas, making them valuable for various applications like gas storage and catalysis (Côté et al., 2005).
Electrolyte Additives in Lithium-Ion Batteries
The boron center in 3,5-DFPBA derivatives is a strong Lewis acid and can act as an anion receptor. Chen and Amine (2007) reported a derivative, 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, as a bifunctional electrolyte additive for lithium-ion batteries. This additive aids in overcharge protection and helps dissolve LiF generated during battery operation, showing the potential of 3,5-DFPBA derivatives in advanced battery technology (Chen & Amine, 2007).
Safety And Hazards
3,5-Difluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified under Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
(3,5-difluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQBQRYFWNIDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370229 | |
Record name | 3,5-Difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorophenylboronic acid | |
CAS RN |
156545-07-2 | |
Record name | (3,5-Difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156545-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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